molecular formula C10H14O2 B14491246 3-(4-Methylpent-3-en-1-yl)furan-2(5H)-one CAS No. 65180-50-9

3-(4-Methylpent-3-en-1-yl)furan-2(5H)-one

Cat. No.: B14491246
CAS No.: 65180-50-9
M. Wt: 166.22 g/mol
InChI Key: BZDXICZLRPLJBC-UHFFFAOYSA-N
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Description

3-(4-Methylpent-3-en-1-yl)furan-2(5H)-one is an organic compound characterized by a furan ring substituted with a 4-methylpent-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpent-3-en-1-yl)furan-2(5H)-one typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the alkylation of furan with 4-methylpent-3-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpent-3-en-1-yl)furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.

    Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

    Oxidation: Furanones and carboxylic acids.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated and nitrated furan derivatives.

Scientific Research Applications

3-(4-Methylpent-3-en-1-yl)furan-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylpent-3-en-1-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or reduce inflammation by modulating signaling pathways involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    2-Furylmethanol: A furan derivative with a hydroxymethyl group.

    Furfural: An aldehyde derivative of furan.

    2-Acetylfuran: A furan derivative with an acetyl group.

Uniqueness

3-(4-Methylpent-3-en-1-yl)furan-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in various applications.

Properties

CAS No.

65180-50-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-(4-methylpent-3-enyl)-2H-furan-5-one

InChI

InChI=1S/C10H14O2/c1-8(2)4-3-5-9-6-7-12-10(9)11/h4,6H,3,5,7H2,1-2H3

InChI Key

BZDXICZLRPLJBC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCOC1=O)C

Origin of Product

United States

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